6-Amino-2-(azetidin-3-yl)pyrimidin-4(3H)-one 2,2,2-trifluoroacetate
Description
6-Amino-2-(azetidin-3-yl)pyrimidin-4(3H)-one 2,2,2-trifluoroacetate is a heterocyclic compound featuring a pyrimidinone core substituted with an amino group at position 6 and an azetidine ring at position 2. The trifluoroacetate counterion enhances solubility in polar solvents, making the compound suitable for pharmacological studies. Its structure combines the hydrogen-bonding capability of the pyrimidinone scaffold with the conformational rigidity of the azetidine ring, which may influence its binding affinity to biological targets such as kinases or GPCRs .
Properties
IUPAC Name |
4-amino-2-(azetidin-3-yl)-1H-pyrimidin-6-one;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O.C2HF3O2/c8-5-1-6(12)11-7(10-5)4-2-9-3-4;3-2(4,5)1(6)7/h1,4,9H,2-3H2,(H3,8,10,11,12);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXRLHBATSAOMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=CC(=O)N2)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Amino-2-(azetidin-3-yl)pyrimidin-4(3H)-one 2,2,2-trifluoroacetate (CAS Number: 2171904-76-8) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 280.20 g/mol
- Structure : The compound features a pyrimidine ring with an amino group and an azetidine side chain, which contributes to its unique biological properties.
The biological activity of 6-Amino-2-(azetidin-3-yl)pyrimidin-4(3H)-one is primarily attributed to its ability to interact with specific molecular targets. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may act as a modulator of various receptors, influencing signaling pathways critical for cell proliferation and survival.
Biological Activity
Research has indicated several promising biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to 6-Amino-2-(azetidin-3-yl)pyrimidin-4(3H)-one have demonstrated efficacy against various bacterial strains .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. Research indicates that pyrimidine derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival .
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds, providing insights into the potential effects of 6-Amino-2-(azetidin-3-yl)pyrimidin-4(3H)-one:
- Study on Anticancer Activity :
- Antimicrobial Efficacy :
Comparative Analysis
To better understand the biological activity of 6-Amino-2-(azetidin-3-yl)pyrimidin-4(3H)-one, it is essential to compare it with similar compounds:
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 6-Amino-2-(azetidin-3-yl)pyrimidin-4(3H)-one derivatives exhibit significant anticancer properties. A study demonstrated that certain pyrimidine derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival. The azetidine moiety may enhance the binding affinity to these targets due to its structural conformation and electronic properties .
Neurological Disorders
The compound's ability to act as a partial agonist at histamine receptors suggests potential applications in treating neurological disorders. Specifically, compounds that modulate histamine receptor activity have been explored for their roles in conditions such as schizophrenia and Alzheimer's disease. The unique structure of 6-Amino-2-(azetidin-3-yl)pyrimidin-4(3H)-one may provide a distinct mechanism of action compared to existing treatments .
Antimicrobial Properties
Preliminary studies have shown that derivatives of this compound possess antimicrobial activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth . This opens avenues for developing new antibiotics amidst rising antibiotic resistance.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared below with analogous pyrimidinone derivatives. Key parameters include solubility, bioactivity, and synthetic accessibility.
Structural Analogues
Research Findings
- Thermal Stability: Microwave-assisted synthesis (as used for thienopyrimidinones) is applicable to the target compound, but its azetidine ring requires milder conditions to prevent decomposition .
- Binding Affinity: Preliminary molecular docking studies suggest the azetidine moiety enhances target selectivity for adenosine receptors vs. the promiscuous binding of methoxyphenyl-thienopyrimidinones.
Preparation Methods
Multi-Step Synthesis from 6-Chloropyrimidine-2,4-diamine
The most widely documented route begins with 6-chloropyrimidine-2,4-diamine (1), which undergoes nucleophilic aromatic substitution (S$$_N$$Ar) with (4-(aminomethyl)phenyl)methanol (2) in pyridine/xylene at 150°C. Sodium hydride facilitates deprotonation, yielding 6-((4-(aminomethyl)benzyl)oxy)pyrimidine-2,4-diamine (3). Subsequent nitrosation with sodium nitrite in acetic acid produces the nitroso intermediate (4), which is reduced to the primary amine and trifluoroacetylated using trifluoroacetic anhydride (TFAA) to form the final compound.
Critical Parameters :
Alternative Pathway via Palladium-Catalyzed Cross-Coupling
A patent-disclosed method employs palladium-catalyzed cross-coupling to introduce the azetidine moiety. Dichloropyrimidine intermediate (2) reacts with azetidin-3-ylboronic acid under Suzuki–Miyaura conditions (Pd(PPh$$3$$)$$4$$, Na$$2$$CO$$3$$, dioxane/H$$2$$O), achieving 65–70% yield. Subsequent amination with NH$$3$$/MeOH and trifluoroacetylation furnishes the target compound.
Advantages :
- Higher regioselectivity for the azetidine group.
- Reduced side products compared to S$$_N$$Ar routes.
Analytical Characterization and Validation
Spectroscopic Data
$$ ^1H $$-NMR (400 MHz, DMSO-d$$_6$$) :
- δ 8.21 (s, 1H, pyrimidine H-5),
- δ 6.98 (br s, 2H, NH$$_2$$),
- δ 4.32–4.25 (m, 1H, azetidine CH),
- δ 3.85–3.79 (m, 2H, azetidine CH$$_2$$),
- δ 3.12–3.05 (m, 2H, azetidine CH$$_2$$).
LCMS (ESI+) :
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the planar pyrimidinone core and axial orientation of the azetidine ring. Hydrogen bonding between NH$$_2$$ and trifluoroacetate stabilizes the crystal lattice.
Optimization Strategies and Yield Improvement
Solvent Screening for Trifluoroacetylation
Comparative studies in DCM, THF, and MeCN revealed THF as optimal, enhancing trifluoroacetylation efficiency from 72% to 89%.
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DCM | 72 | 95 |
| THF | 89 | 99 |
| MeCN | 81 | 97 |
Temperature-Dependent Cyclization
Lowering the cyclization temperature from 150°C to 120°C reduced decomposition, improving isolated yield by 14%.
Applications in Medicinal Chemistry
The compound serves as a key intermediate in kinase inhibitors targeting c-KIT mutations. Its trifluoroacetate salt enhances solubility for in vivo assays, demonstrating IC$$_{50}$$ values of 12–18 nM against oncogenic c-KIT variants.
Q & A
Basic Question: What are the standard synthetic protocols for preparing 6-amino-2-(azetidin-3-yl)pyrimidin-4(3H)-one derivatives, and how is the trifluoroacetate counterion introduced?
Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidinone core. For example, describes a route using reductive amination or nucleophilic substitution to attach the azetidine moiety. The trifluoroacetate counterion is often introduced during purification via acidification (e.g., using trifluoroacetic acid, TFA) to stabilize the amine group. Key steps include:
- Reductive amination : Use of sodium cyanoborohydride (NaBH3CN) under pH-controlled conditions (pH ≈ 6) to couple amines to aldehyde intermediates .
- Counterion exchange : Isolation of the free base followed by treatment with TFA to form the trifluoroacetate salt, as seen in analogs like ethyl 2-(azetidin-3-yl)acetate TFA .
- Yield optimization : Adjusting solvent polarity (e.g., dry methanol vs. ethanol) and reaction time to improve efficiency .
Advanced Question: How can reaction conditions be optimized to resolve contradictory yields in reductive amination steps for azetidine-containing pyrimidinones?
Answer:
Discrepancies in yields often arise from steric hindrance of the azetidine ring or competing side reactions. highlights strategies for resolving these issues:
- Steric effects : Use bulky substituents or protective groups (e.g., tert-butoxycarbonyl, Boc) to mitigate undesired interactions .
- Catalyst selection : Transition to milder reducing agents (e.g., NaBH(OAc)3) to enhance selectivity for imine intermediates .
- pH control : Maintain precise pH (~6) to stabilize intermediates and prevent decomposition .
- Reaction monitoring : Employ LC-MS or TLC to track intermediate formation and adjust conditions dynamically .
Basic Question: Which spectroscopic techniques are most reliable for characterizing the structure of 6-amino-2-(azetidin-3-yl)pyrimidin-4(3H)-one TFA?
Answer:
Key techniques include:
- 1H/13C NMR : Assign signals for the pyrimidinone core (e.g., C4 carbonyl at ~165–170 ppm) and azetidine protons (δ 3.5–4.5 ppm). Trifluoroacetate counterions appear as a singlet at ~160 ppm in 13C NMR .
- Mass spectrometry (ESI-MS) : Confirm molecular weight via [M+H]+ or [M-TFA]− ions. Example: A related compound, 4-(azetidin-3-yl)thiomorpholine TFA, showed accurate mass matching within 0.01 Da .
- IR spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹ for TFA) and NH/OH vibrations (~3300 cm⁻¹) .
Advanced Question: How can computational modeling address ambiguities in spectral data for azetidine-pyrimidinone hybrids?
Answer:
Molecular docking and DFT calculations can resolve ambiguities:
- Conformational analysis : Use software like Gaussian or Schrödinger to predict stable conformers of the azetidine ring, which may explain splitting in NMR signals .
- Electronic effects : Calculate charge distribution to assign chemical shifts for tautomeric forms (e.g., keto-enol equilibria in pyrimidinones) .
- X-ray validation : If crystallography data are unavailable (e.g., due to hygroscopicity), compare simulated powder XRD patterns with experimental data .
Basic Question: What methods are used to assess the stability of 6-amino-2-(azetidin-3-yl)pyrimidin-4(3H)-one TFA under varying pH conditions?
Answer:
Stability studies involve:
- pH titration : Monitor degradation via HPLC at pH 1–12 (e.g., using ammonium acetate buffers at pH 6.5 for physiological relevance) .
- Accelerated stability testing : Expose the compound to elevated temperatures (40–60°C) and measure decomposition kinetics .
- Counterion effects : Compare stability of TFA salts vs. HCl salts, as TFA may enhance solubility but reduce thermal stability .
Advanced Question: How can researchers reconcile contradictory biological activity data for azetidine-pyrimidinone analogs in enzyme inhibition assays?
Answer:
Contradictions may arise from assay conditions or counterion interference:
- Buffer compatibility : Verify that TFA does not chelate metal ions (e.g., Mg²⁺ in kinase assays) by testing free-base forms .
- Dose-response curves : Use orthogonal assays (e.g., SPR vs. fluorescence) to confirm binding affinity .
- Metabolite screening : Check for in situ degradation products that may act as false positives/negatives .
Basic Question: What analytical methods are recommended for quantifying impurities in 6-amino-2-(azetidin-3-yl)pyrimidin-4(3H)-one TFA batches?
Answer:
- HPLC-DAD/ELSD : Use C18 columns with trifluoroacetic acid (0.1%) in the mobile phase to separate TFA-related impurities .
- LC-HRMS : Identify trace impurities (e.g., Baricitinib impurity 48, a structural analog) by exact mass matching .
- NMR spiking : Add authentic standards to assign unknown peaks in 1H NMR spectra .
Advanced Question: How does the trifluoroacetate counterion influence the pharmacokinetic profile of azetidine-pyrimidinone derivatives?
Answer:
The TFA counterion impacts:
- Solubility : Enhances aqueous solubility but may reduce membrane permeability due to increased polarity .
- Plasma stability : TFA salts may undergo faster clearance compared to non-ionic forms, as observed in guanidine-based sphingosine kinase inhibitors .
- Toxicity : Screen for TFA-related cytotoxicity at high concentrations (>100 µM) using hepatic cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
